2'-叠氮-2'-脱氧腺苷

描述

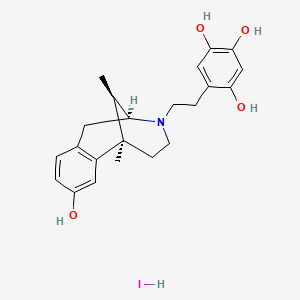

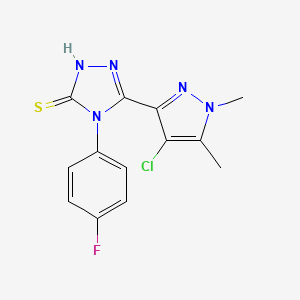

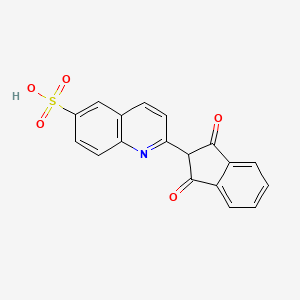

2’-Azido-2’-deoxyadenosine is a nucleoside analog . It has the molecular formula C10H12N8O3 . It’s commonly used to inhibit the replication of retroviruses such as HIV and to prevent graft rejection following organ transplantation .

Synthesis Analysis

The synthesis of 2’-Azido-2’-deoxyadenosine has been achieved through various methods. One approach involves the treatment of 2’-amino RNA with the diazotizing reagent fluorosulfuryl azide (FSO2N3). This diazotransfer reaction has been established for oligoribonucleotides of different lengths and secondary structures . Another method involves the treatment of 6-chloro derivatives of adenosine or guanosine with lithium or sodium azide .Molecular Structure Analysis

The molecular structure of 2’-Azido-2’-deoxyadenosine consists of 10 carbon atoms, 12 hydrogen atoms, 8 nitrogen atoms, and 3 oxygen atoms . The average mass is 292.254 Da and the monoisotopic mass is 292.103241 Da .Physical And Chemical Properties Analysis

2’-Azido-2’-deoxyadenosine has a molecular weight of 532.20 g/mole . It is typically provided as a solution in water with a concentration of 100 mM . It is recommended to store it at -20°C or below .科学研究应用

合成和衍生物形成

2'-叠氮-2'-脱氧腺苷因其在化学反应中的行为而被探索,导致各种衍生物的合成。研究集中在其转化和特定化合物的制备上,例如 8-氨基-2'-脱氧腺苷,这对于寡核苷酸合成至关重要 (Frieden、Aviñó 和 Eritja,2003)。此外,从 2'-叠氮-2'-脱氧腺苷合成带有叠氮的辅因子模拟物证明了其在为 DNA 和蛋白质甲基化模式研究创建生化工具方面的效用 (Comstock 和 Rajski,2004)。

与生物分子的相互作用

2'-叠氮-2'-脱氧腺苷已被纳入各种寡核苷酸中,以研究其与其他生物分子的相互作用。例如,对聚 2'-叠氮-2'-脱氧腺苷酸的合成和性质的研究揭示了其紫外吸收特性以及与其他核酸形成复合物 (Ikehara、Fukui 和 Kakiuchi,1976)。此外,糖修饰的 2'-叠氮-2'-脱氧腺苷类似物的合成和生物活性已显示出对 DNA 聚合酶 α 的潜在影响,表明在细胞过程研究中的应用,可能在治疗背景中 (山口、佐藤和 Saneyoshi,1995)。

光反应性质和生化应用

2'-叠氮-2'-脱氧腺苷的光反应性质已用于生化研究中,例如酶的光亲和标记。例如,它用于研究末端脱氧核苷酸转移酶的活性位点相互作用,为酶结合和功能提供了宝贵的见解 (Evans 和 Coleman,1989)。2'-叠氮-2'-脱氧腺苷的这一方面对于理解酶机制至关重要,并且可能在药物发现和开发中很有用。

生物样品中的选择性检测

合成的分子印迹复合膜用于选择性检测肿瘤标志物 2-脱氧腺苷,证明了在诊断应用中使用 2'-叠氮-2'-脱氧腺苷衍生物的潜力。这些膜可以选择性地检测尿液样品中的 2-脱氧腺苷,突出了 2'-叠氮-2'-脱氧腺苷在开发用于医学诊断的选择性检测方法中的作用 (Scorrano 等人,2015)。

作用机制

While the specific mechanism of action for 2’-Azido-2’-deoxyadenosine is not detailed in the search results, nucleoside analogs generally work by inhibiting the replication of retroviruses such as HIV . They are intracellularly phosphorylated to their 5’-triphosphate form, which acts as a competitive inhibitor or alternative substrate for virus-specific polymerases, preventing further viral nucleic acid chain elongation .

安全和危害

未来方向

The synthetic ease of generating 2’-Azido-2’-deoxyadenosine will pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2’-Azido nucleosides . It also has potential applications for bioconjugation and RNA interference .

属性

IUPAC Name |

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-azido-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(20)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVJLCHSLGMHEY-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azido-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)

![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)

![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)

![trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide](/img/structure/B1229822.png)

![(1R,4S,5R,9S,10S,13S,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1229823.png)